molecular formula C12H15FO3 B2785209 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid CAS No. 1548413-11-1

2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid

Cat. No.: B2785209
CAS No.: 1548413-11-1
M. Wt: 226.247
InChI Key: JAOQBJBGAJEPHH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid typically involves the reaction of 4-fluoro-2-methylphenol with propyl bromide in the presence of a base to form the propoxy derivative. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to its biological effects. The propoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 4-Fluoro-2-methylphenylboronic acid
  • 4-Fluoro-2-methylphenylacetic acid

Uniqueness

2-(4-Fluoro-2-methylphenyl)-2-propoxyacetic acid is unique due to the combination of its fluorine, methyl, and propoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-2-propoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-6-16-11(12(14)15)10-5-4-9(13)7-8(10)2/h4-5,7,11H,3,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOQBJBGAJEPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=C(C=C(C=C1)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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